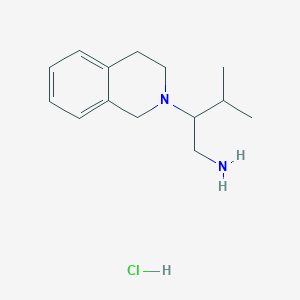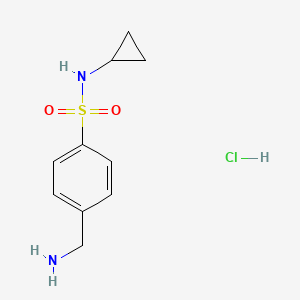![molecular formula C14H24Cl2N2O B1519540 4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride CAS No. 1235439-59-4](/img/structure/B1519540.png)
4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride
Übersicht
Beschreibung
This compound, also known by its CAS Number 1235439-59-4, is a chemical with the molecular formula C14H24Cl2N2O and a molecular weight of 307.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O.2ClH/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12;;/h5-8,13,15,17H,2-4,9-11H2,1H3;2*1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 307.26 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound shows potential as a corrosion inhibitor. For instance, bipyrazolic compounds, which include similar structures, have been found effective in inhibiting steel corrosion in hydrochloric acid solution (Tebbji et al., 2005).
Pharmaceutical Applications
Some derivatives of the compound have shown significant pharmacological profiles, such as R-96544, which acts as a potent 5-HT2A receptor antagonist. This is important for its potential use in medical treatments (Ogawa et al., 2002).
Organic Synthesis
The compound and its derivatives are used in organic synthesis. For example, phosphine-catalyzed annulation processes involving similar structures have been developed for synthesizing functionalized tetrahydropyridines, highlighting its utility in chemical synthesis (Zhu et al., 2003).
Antibacterial and Antifungal Applications
Some derivatives have been evaluated for their antibacterial and antifungal activities, showing potential in combating microbial infections (Pawar et al., 2016).
Hemoglobin Modulation
Certain derivatives of the compound have shown effectiveness as allosteric effectors of hemoglobin, which can be significant in clinical areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).
Catalysis
Derivatives of this compound are also used in catalytic processes, such as in the synthesis of densely substituted L-Proline esters, indicating its role in facilitating specific chemical reactions (Ruiz-Olalla et al., 2015).
DNA Interaction Studies
Studies have been conducted to understand the interaction of its derivatives with DNA, which is crucial for developing potential anticancer agents (Rafique et al., 2022).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12;;/h5-8,13,15,17H,2-4,9-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOSGVJROXTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



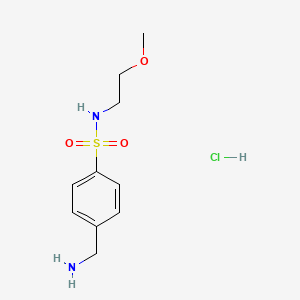
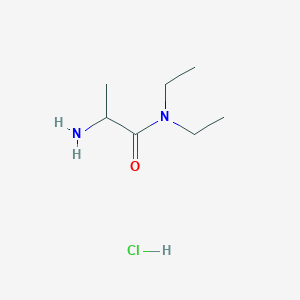
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)
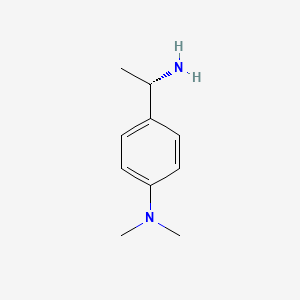
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)
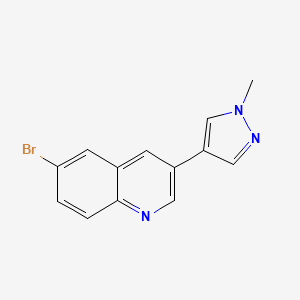
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)
